(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene
Overview
Description
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene is an organic compound characterized by its unique structure featuring multiple double bonds and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a Wittig reaction to form the double bonds, followed by selective methylation to introduce the methyl groups at the desired positions. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. Catalysts and optimized reaction conditions are employed to maximize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a more saturated compound.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces more saturated hydrocarbons.
Scientific Research Applications
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- These compounds also feature multiple double bonds and methyl groups, contributing to their similar chemical properties and reactivity.
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene: shares similarities with other terpenes such as , , and .
Uniqueness
What sets this compound apart is its specific arrangement of double bonds and methyl groups, which can result in unique biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(6E,10E)-7,11,15-trimethyl-3-methylidenehexadeca-1,6,10,14-tetraene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,11,14-15H,1,4,8-10,12-13,16H2,2-3,5-6H3/b19-15+,20-14+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIVJVJUIXOEPW-YTOAGJIJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=C)C=C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC(=C)C=C)/C)/C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016459 | |
Record name | (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70901-63-2 | |
Record name | (E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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